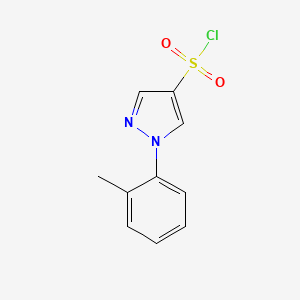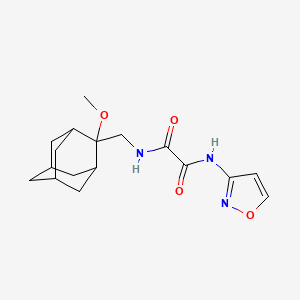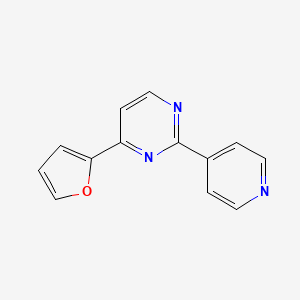
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
Anticancer Applications
- Anticancer Agent Development : A study by Ayati et al. (2018) explored the synthesis and biological evaluation of 4-amino-5-cinnamoylthiazoles, including derivatives similar to the compound , as potential anticancer agents. They found these compounds to significantly inhibit the proliferation of various human cancer cell lines, indicating their potential as therapeutic agents (Ayati et al., 2018).
Material Science and Chemistry
- Electrochromic Materials : Research by Ming et al. (2015) focused on thiadiazolo[3,4-c]pyridine and selenadiazolo[3,4-c]pyridine in alternation with various thiophenes, including 3-methylthiophene, for the development of donor-acceptor-donor monomers. These were used in electrochromic polymers showing potential in optical applications (Ming et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Novel Compounds : Studies like those conducted by Shibuya (1984) and Khalifa et al. (1990) involve the reaction of related compounds to synthesize new heterocyclic compounds, showcasing the versatility of these molecules in creating diverse chemical structures (Shibuya, 1984); (Khalifa et al., 1990).
Biological and Pharmacological Studies
- Antimicrobial and Antifungal Agents : Research by Al-Omran et al. (2002) and Darwish et al. (2010) delved into the synthesis of compounds related to the target molecule, examining their potential as antimicrobial and antifungal agents. These studies highlight the potential of such compounds in addressing resistant microbial strains (Al-Omran et al., 2002); (Darwish et al., 2010).
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-5-8-20-13(11)2-3-14(19)17-12-4-7-18(10-12)15-16-6-9-21-15/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWAMSQVMZEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

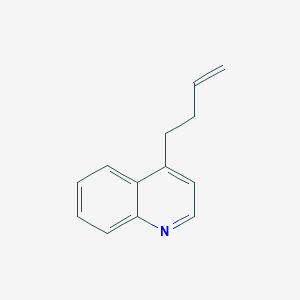
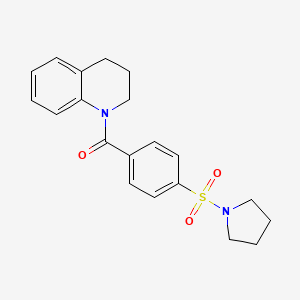

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

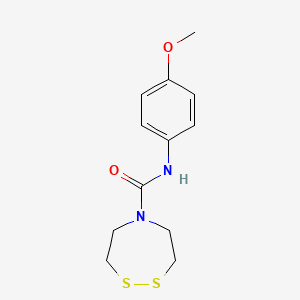
![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
